molecular formula C17H14BrN3O2 B11259781 2-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

2-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B11259781
M. Wt: 372.2 g/mol
InChI Key: DSTKBNHHWSJFSD-UHFFFAOYSA-N
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Description

2-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-A]pyrimidin-4-one core structure, which is known for its diverse biological activities. The compound is characterized by the presence of a bromine atom at the 2-position of the benzamide moiety and two methyl groups at the 2 and 8 positions of the pyrido[1,2-A]pyrimidin-4-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves multi-step organic reactions One common method includes the bromination of a precursor compound followed by amide formation

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}acetamide
  • 2-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}propionamide

Uniqueness

Compared to similar compounds, 2-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to its specific substitution pattern and the presence of the benzamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

2-bromo-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C17H14BrN3O2/c1-10-7-8-21-14(9-10)19-11(2)15(17(21)23)20-16(22)12-5-3-4-6-13(12)18/h3-9H,1-2H3,(H,20,22)

InChI Key

DSTKBNHHWSJFSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3Br)C

Origin of Product

United States

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